Thiane-3-thiol
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Overview
Description
Thiane-3-thiol is an organosulfur compound characterized by a six-membered ring containing one sulfur atom and a thiol group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiane-3-thiol can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is subsequently converted to the desired this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common industrial methods include the use of yttrium triflate as a catalyst for the thioacetalization of carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions: Thiane-3-thiol undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonates.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Corresponding thiols or sulfides.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Thiane-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiane-3-thiol involves its ability to undergo thiol-disulfide exchange reactions, which are crucial in various biological processes . The thiol group can form covalent bonds with other thiol-containing molecules, leading to the formation of disulfides. This property is essential in redox signaling and the regulation of protein function .
Comparison with Similar Compounds
1,3-Dithiolane: Similar to thiane-3-thiol but with a five-membered ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
Properties
Molecular Formula |
C5H10S2 |
---|---|
Molecular Weight |
134.3 g/mol |
IUPAC Name |
thiane-3-thiol |
InChI |
InChI=1S/C5H10S2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 |
InChI Key |
KXBJZFDYADUENX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)S |
Origin of Product |
United States |
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